3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine
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Overview
Description
3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridazine with 1-benzylazetidin-3-ol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted position on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridazine N-oxide, while reduction could produce a dechlorinated derivative .
Scientific Research Applications
3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzylazetidin-3-yl)methanamine dihydrochloride: Shares the azetidine moiety but differs in the substitution pattern.
(1-Benzylazetidin-3-yl)oxy-tert-butyl-dimethyl-silane: Similar structure with different functional groups.
Uniqueness
3-((1-Benzylazetidin-3-yl)oxy)-6-chloropyridazine stands out due to its unique combination of a pyridazine ring and a benzylazetidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-(1-benzylazetidin-3-yl)oxy-6-chloropyridazine |
InChI |
InChI=1S/C14H14ClN3O/c15-13-6-7-14(17-16-13)19-12-9-18(10-12)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
InChI Key |
MZFFJHHMTRMHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)OC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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